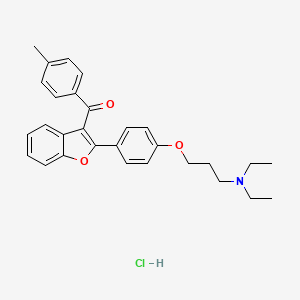![molecular formula C20H18ClN5O2 B1663181 1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine CAS No. 144301-94-0](/img/structure/B1663181.png)
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Cardiovascular and Cardioprotective Effects
- BMS-180448, a structural analog of cromakalim and similar to the compound , demonstrated its potential in reducing ischemic injury in rat and dog models. It was found to be less potent as a vasodilator compared to cromakalim but equally effective in cardioprotection, suggesting a potential application in cardiovascular therapies with reduced risks of hypotension or arrhythmias (D'Alonzo et al., 1995).
Chemical and Material Science
- In the field of chemical and material science, derivatives of the compound have been used in the synthesis of disperse dyes, demonstrating applications in textile industries. These dyes, complexed with metals like copper, cobalt, and zinc, showed good fastness properties on polyester and nylon fabrics (Abolude et al., 2021).
Antihypertensive Properties
- Derivatives of this compound were studied for their antihypertensive effects. However, one such derivative was found to be largely inactive as an antihypertensive agent, highlighting the specificity and variance in biological activity dependent on structural changes (Tilley et al., 1980).
Anticancer Research
- The compound's derivatives have shown promise in anticancer research. For instance, CHS 828, a pyridyl cyanoguanidine derived from similar structures, exhibited potent activity in interfering with cellular metabolism and NF-κB signaling. It was selected as a candidate drug due to its effectiveness in animal studies and progressed to clinical development (Lövborg et al., 2009).
- Photolabile ruthenium complexes have been used to improve the therapeutic profile of CHS-828, a related compound. These complexes are stable in the dark but release the active drug when exposed to visible light, suggesting a novel approach to control the drug's activity and reduce systemic toxicity (Wei & Renfrew, 2018).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. They have shown varying degrees of effectiveness against pathogenic bacteria, demonstrating potential as antimicrobial agents (Deshmukh et al., 2009).
properties
CAS RN |
144301-94-0 |
|---|---|
Product Name |
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |
Molecular Formula |
C20H18ClN5O2 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |
InChI |
InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m1/s1 |
InChI Key |
VLICJSLDCJXZBG-MSOLQXFVSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
synonyms |
1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine BMS 180426 BMS 180448 BMS-180426 BMS-180448 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



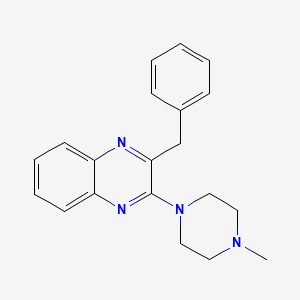
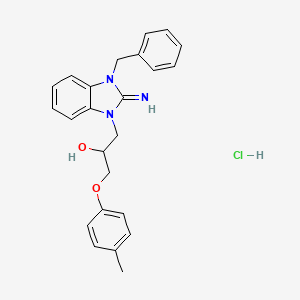
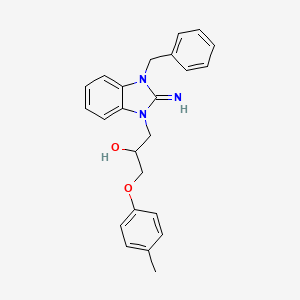
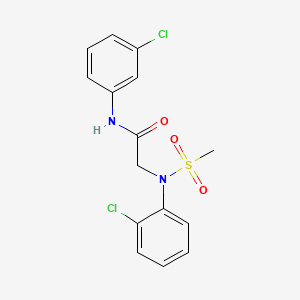
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
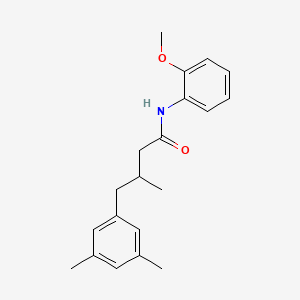
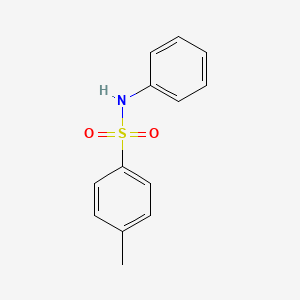
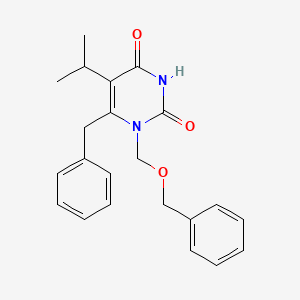
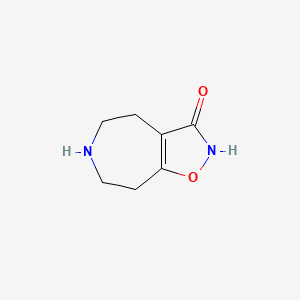
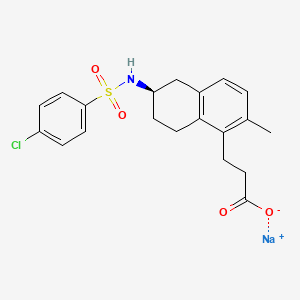
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
